molecular formula C19H21N5O6 B2877838 Methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 893977-55-4

Methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2877838
CAS RN: 893977-55-4
M. Wt: 415.406
InChI Key: VOAHLQOERBFGJG-UHFFFAOYSA-N
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Description

The compound contains a dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) groups attached . It also appears to contain a purine-like structure, which is a type of nitrogen-containing heterocycle that is a component of many important biomolecules, including DNA and RNA.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information or an existing study on this compound, a detailed molecular structure analysis isn’t possible .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties might include solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Organic Synthesis and Catalysis

This compound has potential applications in organic synthesis, particularly as a catalyst or a reactant in multicomponent reactions such as the Biginelli reaction . Its structure suggests that it could be involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Drug Development

The molecular structure of this compound, which includes a purine-imidazole ring system, is often associated with a wide range of biological activities. It could serve as a precursor or an intermediate in the synthesis of drugs targeting various diseases, including cancer, viral infections, and metabolic disorders .

Environmental Science

Compounds with similar structures have been assessed for their degradation behavior in environmental settings . This particular compound could be studied for its biodegradation potential, contributing to the understanding of its environmental impact and its role in the detoxification and management of contaminants.

Bioactive Compound Synthesis

The compound’s structure indicates that it may be useful in the synthesis of bioactive compounds, especially those with antimicrobial properties. Research into its activity against a range of microbial organisms could lead to the development of new antibiotics or disinfectants .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a pharmaceutical, a catalyst, a polymer, etc. Without this information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, flammable, or reactive. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis .

properties

IUPAC Name

methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O6/c1-21-16-15(17(26)24(19(21)27)10-14(25)30-4)23-8-7-22(18(23)20-16)12-6-5-11(28-2)9-13(12)29-3/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAHLQOERBFGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCN(C3=N2)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

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